molecular formula C24H27Cl2N3O7 B602318 Loxapine N-Glucuronide Chloride CAS No. 145823-23-0

Loxapine N-Glucuronide Chloride

カタログ番号 B602318
CAS番号: 145823-23-0
分子量: 540.39
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Loxapine N-Glucuronide Chloride is a metabolite of Loxapine, a dibenzoxazepine antipsychotic agent.

科学的研究の応用

Metabolism and Pharmacokinetics

  • Metabolism and Detection in Toxicology : Loxapine, metabolized to amoxapine, has been a subject of study in toxicology, particularly in overdose cases. A detailed analysis of a loxapine overdose case revealed high concentrations of loxapine and its metabolite, amoxapine, in various biological specimens, shedding light on its metabolism and disposition in overdose situations (Mazzola, Miron, & Jenkins, 2000).

  • Quantification in Human Plasma : Research has focused on developing methods for quantifying loxapine and its metabolites in human plasma, which is crucial for supporting clinical development. A study developed a method using LC-MS/MS for the determination of loxapine and its metabolites, including loxapine N-oxide and hydroxyloxapine, in plasma, addressing technical challenges such as poor chromatography and separation of structural isomers (Meng et al., 2017).

Novel Formulations and Delivery Methods

  • Inhalation Powder : Loxapine inhalation powder (Adasuve®) is a novel formulation approved for treating agitation in bipolar disorder or schizophrenia. Studies have investigated its efficacy and safety, highlighting its rapid onset of effect and noninvasive route of administration (Keating, 2013).

  • Clinical Application in Psychiatric Disorders : Inhaled loxapine has been studied for treating acute agitation in psychiatric disorders. Its efficacy and tolerability have been evaluated in clinical trials, suggesting potential benefits in agitation associated with schizophrenia and bipolar disorder, as well as other psychiatric conditions (de Berardis et al., 2017).

Pharmacodynamics and Safety

  • Pharmacodynamics in Various Populations : The disposition of loxapine and its metabolites in different brain regions and their pharmacokinetics in various populations, including children and adolescents, have been subjects of investigation. Studies have examined the effects of loxapine across different brain regions and in specific patient groups to understand its pharmacodynamics and safety profile (Wong, Wo, & Zuo, 2012); (Dong et al., 2017).

Therapeutic Efficacy and Alternatives

  • Comparison with Other Antipsychotics : Research comparing loxapine with other antipsychotic drugs has been conducted to evaluate its efficacy and safety. These studies have explored its role as a treatment for schizophrenia and related psychoses, comparing it with both typical and atypical antipsychotics (Fenton et al., 2007).

特性

CAS番号

145823-23-0

分子式

C24H27Cl2N3O7

分子量

540.39

純度

> 95%

数量

Milligrams-Grams

同義語

4-(2-Chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-β-D-glucopyranuronosyl-1-methyl-piperazinium Chloride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。